ethyl 1,3-oxazinane-3-carboxylate
Description
Properties
CAS No. |
1798110-70-9 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-oxazinane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with ethyl chloroformate under basic conditions. Another method includes the reaction of ethyl 3-aminopropanoate with formaldehyde and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ester Group Reactions
The ethyl ester functionality (-OCH₂CH₃) undergoes typical carboxylic ester reactions:
-
Hydrolysis : Converts the ester to a carboxylic acid under acidic or basic conditions.
-
Transesterification : Reacts with excess alcohols in the presence of acid/base catalysts to form other esters.
-
Nucleophilic Substitution : Reacts with nucleophiles (e.g., amines, alcohols) to replace the ethoxy group, yielding substituted carboxylates.
1.2.1 Thermal Amine-Promoted Isomerization
The oxazinane ring undergoes isomerization via a thermal amine-catalyzed mechanism , as observed in related oxazinane derivatives. Key steps include:
-
Proton Abstraction : A base (e.g., triethylamine) abstracts the β-hydrogen at C-3, forming an enolate intermediate.
-
Ring Opening : The intramolecular O–N bond ruptures due to increased steric energy at the bond midpoint (centroid, cd) during transition states .
-
Isomerization : The enolate re-forms the ring in a different conformation, favoring thermodynamically stable products (e.g., equatorial substituents) .
1.2.2 Steric Effects on Reactivity
Steric energy calculations reveal that the O–N bond midpoint (cd) experiences significant strain during ring opening. For example, in transition state TS1 , the steric energy at cd increases dramatically, facilitating bond cleavage . This suggests that substituents near the O–N bond could modulate reactivity.
1.2.3 Cyclization and Ring Formation
While the compound itself is a pre-formed oxazinane, its synthesis often involves cyclization steps (e.g., with triphosgene), which may reverse under harsh conditions. For instance, ring-opening followed by re-cyclization could occur under specific catalytic conditions, though this is less documented for the 1,3-isomer .
Steric Energy Distribution
Adapted from studies on oxazinane derivatives, the steric energy at key positions in the molecule influences reactivity:
| Position | Steric Energy (kcal/mol) | Role in Reactivity |
|---|---|---|
| C-3 (β-hydrogen) | High | Favors proton abstraction |
| C-6 (anomeric) | Higher than C-3 | Stabilizes transition states |
| O–N bond (cd) | Drastic increase in TS1 | Promotes bond rupture |
Note: Data inferred from studies on analogous oxazinanes .
Reaction Conditions for Ester Group Transformations
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | 1,3-oxazinane-3-carboxylic acid |
| Transesterification | ROH, acid/base catalyst | Substituted esters (e.g., methyl ester) |
| Nucleophilic Substitution | NH₃, R-O⁻, or other nucleophiles | Amides or alkoxides |
Mechanistic Insights
-
Isomerization Mechanism : The thermal isomerization of oxazinanes proceeds through enolate intermediates, with ring conformation dictating product stability .
-
Steric Effects : Increased steric hindrance at the O–N bond midpoint (cd) drives bond cleavage, as observed in transition state calculations .
-
Biological Applications : While not directly studied for ethyl 1,3-oxazinane-3-carboxylate, related oxazinanes (e.g., trihalomethyl-substituted derivatives) exhibit antimicrobial activity, suggesting potential for bioactive modifications .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,3-oxazinane-3-carboxylate has been investigated for its potential as a building block in drug development. Its derivatives have shown promise in:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant in vitro antimicrobial activity against various microorganisms, including bacteria and fungi .
Organic Synthesis
The compound serves as an essential intermediate in synthesizing more complex heterocyclic compounds. It can undergo various reactions such as:
- Oxidation : Producing oxazinane-2,5-diones.
- Reduction : Yielding oxazinanes.
- Substitution Reactions : Engaging with electrophiles to form polyfunctionalized bicyclic systems.
Agricultural Chemicals
Research has explored the use of this compound derivatives in developing herbicides and pesticides. These compounds leverage the oxazine ring's unique electronic properties to enhance biological activity against pests.
Case Study 1: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of this compound derivatives against a panel of microorganisms. The results indicated that specific compounds demonstrated minimal inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential for therapeutic applications .
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| Derivative A | 32 | E. coli |
| Derivative B | 16 | S. aureus |
| Derivative C | 64 | C. albicans |
Case Study 2: Synthesis of Bioactive Compounds
A study focused on synthesizing chiral 1,3-oxazinan-2-ones from carbohydrate derivatives using this compound as a precursor. The resulting compounds showed promising bioactivity profiles and were evaluated for their potential use in pharmaceuticals .
Mechanism of Action
The mechanism of action of ethyl 1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antiviral, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between ethyl 1,3-oxazinane-3-carboxylate and related heterocycles:
Research Findings and Data Trends
Crystallographic Analysis
Structural studies using SHELX software reveal that this compound adopts a chair conformation with the carboxylate group in an equatorial position, minimizing steric strain. This contrasts with the boat conformations observed in some oxazepane derivatives .
Pharmacological Potential
- Oxazinanes: Demonstrated moderate inhibitory activity against folate-dependent enzymes in preliminary studies, comparable to 4(3H)-quinazolinone derivatives .
- Oxazepines : Higher lipophilicity due to the larger ring may enhance membrane permeability, as seen in antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
